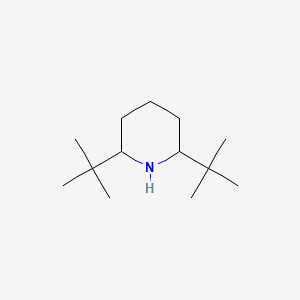

2,6-Di-tert-butylpiperidine

Description

Significance of Highly Substituted Nitrogen Heterocycles in Synthetic Design

The strategic importance of highly substituted nitrogen heterocycles, such as sterically hindered piperidines, in synthetic design cannot be overstated. Their primary contribution to organic synthesis is their function as bases that are incapable of participating in undesired nucleophilic side reactions. This non-nucleophilic basicity is a direct outcome of the steric congestion around the nitrogen atom, which permits the abstraction of a proton from an acidic substrate but prevents the base from attacking electrophilic sites within the reaction mixture.

This characteristic is particularly advantageous in facilitating clean and high-yielding reactions, including the promotion of elimination reactions over substitution and the specific generation of enolates from carbonyl compounds where nucleophilic attack on the carbonyl group is a competing and undesirable pathway. sigmaaldrich.com Furthermore, the integration of such sterically encumbered heterocyclic motifs can enhance the metabolic stability and solubility of pharmaceutical candidates. ontosight.ainih.gov The steric bulk acts as a shield against metabolic enzymes, potentially leading to more favorable pharmacokinetic profiles.

Historical Context of 2,6-Di-tert-butylpiperidine Research

The exploration of sterically hindered piperidines, including this compound, has its roots in the broader investigation of the effects of steric hindrance on chemical reactivity. A pivotal study in this area was the work on the stereochemistry of 2,6-di-tert-butyl-1,2,5,6-tetrahydropyridine and the cis- and trans-isomers of this compound. acs.org This research provided foundational knowledge on the synthesis and conformational analysis of these highly substituted piperidines.

The synthesis of these compounds often involves the reduction of the corresponding pyridine (B92270) derivatives. For instance, the related compound 2,6-di-tert-butylpyridine (B51100) can be prepared by the reaction of pyridine with tert-butyllithium. wikipedia.org Subsequent reduction of the pyridine ring yields the piperidine (B6355638). The stereochemical outcome of such reductions is of significant interest, leading to either the cis or trans isomer of the disubstituted piperidine. acs.org The separation and characterization of these isomers were crucial for understanding their distinct physical and chemical properties. Early research focused on spectroscopic techniques and chemical reactions to elucidate the three-dimensional structure and the influence of the bulky tert-butyl groups on the piperidine ring conformation.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has evolved from fundamental synthetic and stereochemical studies to more specialized applications. A significant area of investigation has been its use as a non-nucleophilic base in organic synthesis, although it is less commonly used than its pyridine analogue, 2,6-di-tert-butylpyridine. wikipedia.org

A more recent and specialized research trajectory for this compound is in the field of hydrogen storage. google.com The reversible hydrogenation and dehydrogenation of nitrogen-containing heterocycles are being explored as a potential method for the safe and efficient storage and transport of hydrogen. The this compound/2,6-di-tert-butylpyridine pair has been investigated as one such liquid organic hydrogen carrier (LOHC) system. google.com In this context, this compound represents the hydrogen-rich ("charged") form, which can release hydrogen through a catalytic dehydrogenation process to yield the hydrogen-lean ("discharged") 2,6-di-tert-butylpyridine. However, one of the noted limitations of this particular system is its relatively low hydrogen storage capacity. google.com

Future research may continue to explore the applications of this compound in specialized areas of catalysis, materials science, and medicinal chemistry, leveraging its unique steric and electronic properties. ontosight.aiontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H27N |

| Molecular Weight | 197.36 g/mol |

| CAS Number | 85237-75-8 |

| Appearance | Liquid |

| Boiling Point | 238°C at 760 mmHg |

| Flash Point | 94.8°C |

| Refractive Index | 1.447 |

Data sourced from available chemical databases. nih.gov

Comparison of Related Sterically Hindered Bases

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid |

| This compound | C13H27N | 197.36 | Not widely reported |

| 2,6-Di-tert-butylpyridine | C13H21N | 191.31 | 3.58 |

| 2,2,6,6-Tetramethylpiperidine | C9H19N | 141.25 | ~11.2 |

| Diisopropylethylamine (Hünig's Base) | C8H19N | 129.24 | 10.75 |

pKa values are approximate and can vary with solvent and temperature. wikipedia.org

Properties

IUPAC Name |

2,6-ditert-butylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h10-11,14H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYHTWUFFGGARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(N1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985589 | |

| Record name | 2,6-Di-tert-butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85237-75-8, 66922-18-7 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-t-butylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Di Tert Butylpiperidine and Its Analogs

Direct Synthesis Strategies for 2,6-Di-tert-butylpiperidine

The direct formation of the this compound core is primarily achieved through two main pathways: the reduction of a pre-existing pyridine (B92270) ring or the construction of the piperidine (B6355638) ring from acyclic precursors.

Reduction of Pyridine Precursors to Piperidine Scaffold

A common and direct method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 2,6-di-tert-butylpyridine (B51100). This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

The inherent stability of the pyridine ring and the steric hindrance from the tert-butyl groups necessitate specific and robust catalytic systems. While various catalysts are known for pyridine hydrogenation, including rhodium and ruthenium-based catalysts, platinum-based catalysts are often effective. dicp.ac.cn For instance, metal-catalyzed hydrogenation is a well-established method for reducing N-heteroarenes like pyridines to their saturated azacycle counterparts. nih.gov The process typically involves the use of hydrogen gas under pressure in the presence of a metal catalyst.

One effective strategy to facilitate this reduction is the activation of the pyridine as a pyridinium salt. This increases the reactivity of the substrate and helps to avoid catalyst inhibition that can be caused by the coordinating ability of the basic pyridine and the resulting piperidine product. dicp.ac.cn A general representation of this reduction is shown below:

Reaction Scheme for Pyridine Reduction:

Reactant: 2,6-Di-tert-butylpyridine

Reagents: H₂, Metal Catalyst (e.g., PtO₂, Rh/C, Pd/C)

Product: this compound

The choice of catalyst and reaction conditions is critical. While catalysts like PtO₂ (Adams' catalyst), Ru/C, or Rh/C are generally used for such hydrogenations, the efficiency can vary depending on the specific substrate. nih.gov For sterically hindered pyridines, more forcing conditions (higher pressure and temperature) may be required to achieve complete saturation of the ring.

De Novo Cyclization Approaches to the Piperidine Ring

De novo synthesis involves constructing the piperidine ring from non-cyclic starting materials. These methods offer versatility in introducing substituents and controlling stereochemistry. Intramolecular cyclization reactions are a cornerstone of this approach. For example, intramolecular aza-Michael reactions, where an amine adds to an α,β-unsaturated ketone or ester within the same molecule, are a straightforward strategy for building the piperidine ring. nih.gov

Another powerful technique is the intramolecular reductive amination of precursors containing both an amine and a carbonyl group (or a precursor that can be reduced to an amine). This one-pot reaction sequence can efficiently form the desired heterocyclic ring. rsc.org These strategies are particularly valuable for creating complex, substituted piperidines, which can be challenging to access through direct functionalization of the pre-formed ring. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives allows for the fine-tuning of the molecule's physical and chemical properties. Modifications can be targeted at the nitrogen atom or the carbon atoms of the piperidine ring.

Functionalization of the Piperidine Nitrogen Atom

The secondary amine of the this compound ring is a key site for functionalization. Standard reactions such as N-alkylation and N-acylation can be employed to introduce a wide variety of substituents.

N-Alkylation: This can be achieved by reacting the piperidine with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group.

Reductive Amination: The piperidine nitrogen can be functionalized via reductive amination with aldehydes or ketones. researchgate.net

A particularly important protecting group for piperidines in multi-step synthesis is the tert-butoxycarbonyl (Boc) group. However, installing a Boc group on a sterically hindered cis-2,6-disubstituted piperidine can be challenging due to steric constraints. rsc.org This highlights the significant impact of the tert-butyl groups on the reactivity of the nitrogen atom.

Modifications at Peripheral Carbon Atoms

Functionalizing the carbon atoms of the highly substituted piperidine ring is synthetically challenging. Direct C-H functionalization is a modern approach that can, in principle, introduce substituents at various positions. The site-selectivity (i.e., at C2, C3, or C4) can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.govnsf.gov For instance, rhodium-catalyzed C-H insertion reactions have been developed for piperidines, where different catalysts can direct functionalization to the C2 or C4 positions. nih.gov

Stereoselective Synthesis of this compound Isomers

When substituents are present on the piperidine ring in addition to the tert-butyl groups at C2 and C6, the issue of stereochemistry arises. The synthesis of specific diastereomers (cis or trans) is a key focus in modern organic synthesis. rsc.org The cis and trans isomers refer to the relative orientation of the substituents at the C2 and C6 positions.

Several methods have been developed to control this stereochemistry:

Substrate-Controlled Cyclization: The stereochemical outcome of a ring-closing reaction can be dictated by the stereochemistry of the starting acyclic precursor. For instance, the cyclization of chiral β'-carbamate-α,β-unsaturated ketones can lead predominantly to the trans-2,6-disubstituted piperidine. acs.org

Catalyst-Controlled Reactions: Asymmetric catalysis can be used to favor the formation of one stereoisomer over another. Iridium-catalyzed allylic cyclizations, for example, can be used to selectively synthesize either the cis or trans product. nih.gov

Directed Functionalization: An existing group on a precursor molecule can direct an incoming reagent to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed bond. rsc.org

The relative stability of the isomers is also a factor. Generally, for 2,6-disubstituted piperidines, the cis isomer is thermodynamically more stable than the trans isomer. acs.org This allows for epimerization strategies, where a less stable isomer can be converted to the more stable one under thermodynamic control. rsc.org

Comparative Analysis of Synthetic Efficiencies and Scalability for Academic Applications

The synthesis of this compound, a sterically hindered secondary amine, presents unique challenges due to the bulky tert-butyl groups flanking the nitrogen atom. For academic applications, where practicality, cost-effectiveness, and scalability are crucial considerations, a comparative analysis of different synthetic methodologies is essential. The primary route to this compound involves the reduction of 2,6-di-tert-butylpyridine. This section provides a comparative overview of various synthetic approaches, focusing on their efficiencies and suitability for laboratory-scale synthesis.

The reduction of the aromatic pyridine ring to a piperidine core is a common and powerful transformation in organic synthesis. However, the steric hindrance imposed by the two tert-butyl groups in 2,6-di-tert-butylpyridine makes this transformation particularly challenging, often requiring forcing reaction conditions and specialized catalysts.

One of the most prevalent methods for the hydrogenation of pyridines is catalytic hydrogenation using heterogeneous catalysts. Common catalysts for this purpose include platinum and palladium-based systems. While various palladium catalysts are generally effective for the hydrogenation of pyridines, the choice of catalyst can significantly impact the reaction outcome. For instance, while palladium on carbon (Pd/C) is a widely used catalyst, other options like platinum oxide (PtO2), also known as Adam's catalyst, and ruthenium-based catalysts are also employed. The nature of the catalyst is a decisive factor in the success of the hydrogenation of substituted pyridines.

Recent advancements have also explored homogeneous catalysis for pyridine reduction. For example, a robust iridium(III)-catalyzed ionic hydrogenation method has been developed for the synthesis of functionalized piperidines. This method has the advantage of proceeding under relatively mild conditions and has been shown to be scalable to the decagram scale. Electrocatalytic hydrogenation using a rhodium on carbon cloth catalyst has also emerged as a promising technique, demonstrating high yields and scalability for pyridine reduction.

The following table summarizes and compares different synthetic approaches for the preparation of this compound and its analogs, providing insights into their respective efficiencies and scalability for academic laboratory settings.

| Synthetic Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Scalability Notes | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Rhodium on Carbon | High pressure H2, elevated temperature | High | Suitable for gram to kilogram scale with appropriate high-pressure equipment. | General method for pyridine hydrogenation |

| Catalytic Hydrogenation | Platinum(IV) oxide (PtO2) | H2 (1 atm), acidic medium (e.g., HCl), room temperature | Moderate to High | Readily scalable in standard laboratory glassware due to atmospheric pressure conditions. | Classical method for pyridine reduction |

| Iridium-Catalyzed Ionic Hydrogenation | [Ir(cod)Cl]2 / ligand | H2, additive, solvent | High | Demonstrated scalability up to decagrams, offering a viable option for larger scale academic needs. chemrxiv.org | chemrxiv.org |

| Electrocatalytic Hydrogenation | Rhodium on Carbon Cloth | Electrochemical cell, aqueous electrolyte | Up to 99% | Successfully scaled to produce several grams of product, indicating good potential for larger academic preparations. acs.org | acs.org |

Conformational Analysis and Stereochemical Principles of 2,6 Di Tert Butylpiperidine

Chair Conformation Preferences and Dynamics

The chair conformation is the most stable arrangement for the piperidine (B6355638) ring, minimizing both angle strain and torsional strain. The presence of two large tert-butyl groups at the 2 and 6 positions introduces significant steric constraints that dominate the conformational landscape of the molecule.

The piperidine ring is not static; it can undergo a conformational change known as a ring flip or ring inversion, where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. This inversion proceeds through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation.

For an unsubstituted cyclohexane (B81311), the energy barrier for this ring inversion is approximately 10-11 kcal/mol. masterorganicchemistry.commsu.edu The introduction of substituents can alter this barrier. In the case of 2,6-di-tert-butylpiperidine, the two bulky tert-butyl groups in vicinal positions to the nitrogen atom create immense steric hindrance. For the ring to flip, these groups would be forced into highly unfavorable, sterically crowded positions in the transition state. This leads to a dramatically increased energy barrier for ring inversion. Consequently, the chair conformation of this compound is effectively "locked," and the molecule is conformationally rigid at room temperature. The interconversion between the two possible chair forms is so slow that the molecule exists almost exclusively in its lowest energy conformation.

In a substituted piperidine or cyclohexane ring, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing away from the periphery of the ring). lumenlearning.com The spatial arrangement of axial positions leads to significant steric repulsion with other axial substituents on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. msu.edu

Due to its large size, a tert-butyl group has a very strong preference for the equatorial position to avoid these severe steric clashes. libretexts.orgfiveable.me An axial tert-butyl group would interact unfavorably with the axial hydrogens at the C-4 and C-6 positions, introducing significant strain. The energetic cost of placing a tert-butyl group in an axial position on a cyclohexane ring is estimated to be over 5 kcal/mol, which is substantially higher than for smaller groups. libretexts.org

In this compound, this effect is amplified. A conformation with either one or both tert-butyl groups in an axial position would be extremely high in energy. Therefore, the molecule overwhelmingly adopts a chair conformation where both tert-butyl groups occupy equatorial positions. This diequatorial arrangement minimizes steric strain and represents the global energy minimum for the molecule.

The conformational preference, quantified by the A-value (the difference in Gibbs free energy between the equatorial and axial conformers), highlights the overwhelming preference of the tert-butyl group for the equatorial position compared to other substituents.

Table 1: A-Values for Common Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.25 |

| -Cl | 0.5 |

| -OH | 0.9 |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | >5.0 |

Data sourced from various organic chemistry principles.

Spectroscopic Elucidation of Conformational Isomerism

Spectroscopic techniques are indispensable tools for investigating the three-dimensional structure of molecules and confirming their preferred conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for conformational analysis in solution. For this compound, both ¹H and ¹³C NMR would provide clear evidence for the locked diequatorial chair conformation.

In the ¹H NMR spectrum, the conformational rigidity would result in well-defined signals with distinct coupling constants. The protons on the carbon atoms bearing the tert-butyl groups (C-2 and C-6) would likely appear as a multiplet, with coupling constants indicative of their axial or equatorial orientation relative to neighboring protons. Due to the symmetry of the diequatorial conformer, the two tert-butyl groups are chemically equivalent and would give rise to a single, sharp singlet integrating to 18 protons, typically in the upfield region (around 1.0-1.3 ppm).

The ¹³C NMR spectrum would similarly reflect the molecule's symmetry. One would expect to see distinct signals for the C-2/C-6, C-3/C-5, and C-4 carbons of the piperidine ring, along with two signals for the tert-butyl groups (one for the quaternary carbons and one for the methyl carbons). The chemical shifts of the ring carbons can also be diagnostic of the conformation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in a Locked Chair Conformation

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| tert-Butyl CH₃ | ¹H | ~1.1 | Singlet |

| Ring Protons | ¹H | ~1.5 - 3.0 | Multiplets |

| N-H | ¹H | Variable, broad | Singlet |

| tert-Butyl CH₃ | ¹³C | ~28-30 | Quartet |

| tert-Butyl Quaternary C | ¹³C | ~32-35 | Singlet |

| C4 | ¹³C | ~25-30 | Triplet |

| C3, C5 | ¹³C | ~30-35 | Triplet |

| C2, C6 | ¹³C | ~55-60 | Doublet |

Expected values are based on typical shifts for substituted piperidines and tert-butyl groups.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since these vibrational frequencies are sensitive to molecular geometry, these techniques can provide insights into conformational states. kurouskilab.com For a conformationally locked molecule like this compound, the spectra would be simpler than for a flexible molecule, as they represent a single dominant conformer.

The IR and Raman spectra would be expected to show characteristic bands corresponding to:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ in the IR spectrum.

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region from the tert-butyl and piperidine ring C-H bonds.

CH₃/CH₂ bending: Vibrations in the 1350-1470 cm⁻¹ region. The strong absorption around 1365 cm⁻¹ is characteristic of the tert-butyl group.

Piperidine Ring Vibrations: The "fingerprint" region (below 1500 cm⁻¹) would contain a series of complex bands corresponding to C-C and C-N stretching and various bending modes of the piperidine ring.

While distinguishing between axial and equatorial conformers can be done in flexible systems by observing temperature-dependent changes in the spectra, for this compound, the spectra would not be expected to show significant changes with temperature due to the high barrier to ring inversion. researchgate.net

X-ray crystallography provides unambiguous, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for the parent this compound is not readily found in publicly accessible databases, analysis of closely related, highly substituted structures confirms the expected conformational preferences.

A hypothetical X-ray analysis of this compound would be expected to definitively confirm the following features:

The piperidine ring adopts a chair conformation.

Both tert-butyl groups at the C-2 and C-6 positions are in equatorial orientations.

The bond angles and lengths of the piperidine ring may show slight distortions from ideal values to accommodate the steric bulk of the tert-butyl groups. For instance, the C-C-C angles within the ring might be slightly larger than the typical tetrahedral angle of 109.5°.

The orientation of the N-H bond (axial or equatorial) would also be determined.

This technique remains the gold standard for the direct visualization of molecular conformation, and its findings would provide the ultimate validation of the structural principles derived from steric considerations and other spectroscopic methods.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry Approaches to the Conformational Landscape

Computational chemistry provides powerful tools to investigate the conformational preferences and dynamics of molecules like this compound. Through the application of various theoretical models, a detailed picture of the molecule's potential energy surface can be constructed, revealing the relative stabilities of different conformations and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation

Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods that provide a rigorous theoretical framework for determining the electronic structure and, consequently, the geometry and energy of molecules. These methods are instrumental in identifying the stable conformers of this compound and quantifying their relative energies.

Due to the significant steric strain imposed by the two bulky tert-butyl groups at the 2 and 6 positions, the conformational landscape of this compound is markedly different from that of unsubstituted piperidine. The typical chair conformation, which is the most stable for piperidine, is destabilized in the case of the cis-isomer of this compound due to severe 1,3-diaxial interactions between the tert-butyl groups.

Computational studies using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can predict the optimized geometries and relative energies of various possible conformations, including the chair, twist-boat, and boat forms.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (diaxial t-Bu) | High (unstable) | ~ +/- 55 |

| Twist-Boat | 0.0 (most stable) | Varies |

| Boat | ~ 5-7 | ~ 0, 60, 60, 0, 60, 60 |

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the calculation. The chair conformation with diaxial tert-butyl groups is generally not a stable minimum for the cis-isomer.

These calculations consistently show that for cis-2,6-di-tert-butylpiperidine, the twist-boat conformation is the global minimum on the potential energy surface. The chair conformation with both tert-butyl groups in axial positions is highly disfavored due to prohibitive steric clashes. Even a chair conformation with one axial and one equatorial tert-butyl group (in the case of the trans-isomer) would experience significant steric strain. The twist-boat conformation allows the bulky substituents to adopt pseudo-equatorial positions, thereby minimizing repulsive steric interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Flux

While ab initio and DFT methods are excellent for determining the energies of static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules.

Molecular mechanics force fields, such as MMFF94 or AMBER, offer a computationally less expensive way to explore the potential energy surface. These methods can be used to perform a conformational search to identify a wide range of possible conformers.

Molecular dynamics simulations, on the other hand, simulate the movement of atoms in a molecule over time, providing a view of its conformational flux. By solving Newton's equations of motion for the atoms, MD simulations can reveal the pathways of conformational interconversion and the timescales on which these changes occur. For this compound, MD simulations can illustrate the dynamic equilibrium between different twist-boat and boat conformations and the energy barriers for these transitions.

These simulations can highlight the significant rigidity imposed by the tert-butyl groups, which severely restricts the conformational freedom of the piperidine ring compared to less substituted analogs. The ring is effectively "locked" into a limited set of conformations, which has profound implications for its reactivity.

Stereochemical Implications for Reactivity and Selectivity in Organic Transformations

The unique and well-defined conformational preferences of this compound, dictated by its stereochemistry, have significant consequences for its role and behavior in organic reactions. The steric bulk of the tert-butyl groups is the dominant factor controlling its chemical properties.

The most prominent application of this compound is as a sterically hindered, non-nucleophilic base. The nitrogen lone pair, while basic, is effectively shielded by the two bulky tert-butyl groups. This steric hindrance prevents the nitrogen from acting as a nucleophile and attacking electrophilic centers, a common side reaction for many amine bases.

Table 2: Comparison of Nucleophilicity and Basicity

| Amine | pKa of Conjugate Acid | Relative Rate of Reaction with Methyl Iodide |

| Piperidine | ~11.2 | High |

| 2,6-Dimethylpiperidine | ~11.3 | Moderate |

| This compound | ~11.1 | Extremely Low |

This non-nucleophilic character makes this compound an invaluable reagent in reactions where a strong base is required to deprotonate a substrate without interfering with electrophilic functional groups present in the molecule. For example, it is effectively used to trap protons in reactions that generate strong acids, thereby preventing acid-catalyzed side reactions or decomposition of sensitive products.

The rigid conformational preference of the piperidine ring also has implications for stereoselective transformations. When used as a chiral auxiliary or as a ligand in metal-catalyzed reactions, the well-defined spatial arrangement of the tert-butyl groups can create a highly specific chiral environment around a reactive center. This can lead to high levels of asymmetric induction, favoring the formation of one enantiomer or diastereomer over the other.

For instance, in protonation or deprotonation reactions of prochiral substrates, the hindered base can selectively abstract or deliver a proton from one face of the molecule, leading to a stereoselective outcome. The predictable conformation of the piperidine derivative allows for rational design of experiments to achieve a desired stereochemical result. However, the extreme steric bulk can also be a limitation, sometimes preventing the molecule from accessing a sterically demanding transition state and thus hindering or completely inhibiting a desired reaction.

Influence of Steric Hindrance on Nitrogen Basicity and Proton Scavenging Capability

Steric Shielding of the Nitrogen Lone Pair and Protonation Behavior

The defining characteristic of 2,6-di-tert-butylpiperidine is the steric shielding of the nitrogen atom's lone pair of electrons. The two tert-butyl groups create a sterically congested environment around the nitrogen, physically obstructing the approach of other molecules. This hindrance dramatically affects its ability to act as a nucleophile, as it cannot easily attack electron-deficient centers.

However, the small size of a proton allows it to circumvent this steric bulk to a certain extent, enabling the nitrogen to be protonated. This selective reactivity makes this compound a highly effective non-nucleophilic base. While it can accept a proton, its capacity to participate in other reactions, such as alkylation or forming adducts with larger Lewis acids like boron trifluoride, is severely diminished wikipedia.org. This behavior is a direct consequence of the steric strain that would arise from the interaction between the bulky tert-butyl groups and the incoming electrophile stackexchange.com.

The protonation of the nitrogen in this compound is a key aspect of its function. The availability of the lone pair for donation to a proton is the primary determinant of its basicity youtube.com. The steric hindrance does not completely prevent protonation but rather modulates the basicity compared to less hindered amines. The physical barrier presented by the tert-butyl groups makes it more difficult for the lone pair to be donated, which in turn affects its base strength youtube.com.

Comparative Basicity Studies with Related Amines and Pyridines

The basicity of this compound is best understood through comparison with other amines and pyridines. Generally, the basicity of amines is influenced by electronic effects (electron-donating or withdrawing groups) and steric effects youtube.com. Electron-donating alkyl groups typically increase the electron density on the nitrogen, making the lone pair more available for donation and thus increasing basicity youtube.commasterorganicchemistry.com.

However, in the case of highly hindered compounds like this compound and its aromatic analog, 2,6-di-tert-butylpyridine (B51100), steric hindrance becomes a dominant factor. For instance, 2,6-di-tert-butylpyridine is a weaker base than pyridine (B92270), despite the electron-donating nature of the tert-butyl groups stackexchange.com. The pKa of the conjugate acid of 2,6-di-tert-butylpyridine in 50% aqueous ethanol (B145695) is 3.58, whereas that of pyridine is 4.38 stackexchange.com. This reduced basicity is attributed to the steric strain that occurs upon protonation stackexchange.com.

Similarly, while alkyl groups on less hindered pyridines, such as in 2,6-dimethylpyridine (B142122) (pKa of conjugate acid = 5.77) and 2,6-diisopropylpyridine (B1360275) (pKa of conjugate acid = 5.34), do increase basicity compared to pyridine, the extreme bulk of the tert-butyl groups in 2,6-di-tert-butylpyridine reverses this trend stackexchange.com. This highlights the critical role of steric hindrance in overriding the expected electronic effects.

| Compound | pKa of Conjugate Acid | Solvent |

|---|---|---|

| Pyridine | 4.38 | 50% Aqueous Ethanol |

| 2,6-Dimethylpyridine | 5.77 | 50% Aqueous Ethanol |

| 2,6-Diisopropylpyridine | 5.34 | 50% Aqueous Ethanol |

| 2,6-Di-tert-butylpyridine | 3.58 | 50% Aqueous Ethanol |

Data sourced from Chemistry Stack Exchange stackexchange.com.

Role as a Non-Nucleophilic Base in Proton Transfer Reactions

The combination of significant steric hindrance and moderate basicity makes this compound an excellent example of a non-nucleophilic base wikipedia.orgchemicalbook.com. Such bases are designed to remove protons (act as a Brønsted-Lowry base) without engaging in nucleophilic substitution or addition reactions wikipedia.org. This property is invaluable in organic synthesis where the goal is to deprotonate a specific site in a molecule without other unwanted side reactions.

In sterically crowded environments, the mechanism of proton abstraction by a hindered base like this compound involves the approach of the base to a proton that is accessible, while the bulky substituents on the base prevent it from getting close enough to other electrophilic centers in the substrate. The transition state for proton transfer is less sterically demanding than that for a nucleophilic attack, allowing for selective deprotonation. The effectiveness of a hindered base is a balance between its ability to access the target proton and its inability to engage in other reactions due to steric repulsion.

A key application of non-nucleophilic bases is in the generation of reactive intermediates, such as enolates, by deprotonating a carbon acid. By selectively removing a proton, these bases can initiate reactions like Claisen ester condensations without competing nucleophilic attack at the ester carbonyl group wikipedia.org.

Furthermore, hindered bases can be used to trap reactive intermediates. In reactions that generate acidic species as byproducts, a non-nucleophilic base can scavenge these protons, preventing them from participating in undesired subsequent reactions. For example, in the formation of vinyl triflates from ketones, a strong acid (triflic acid) is produced, and a hindered base like 2,6-di-tert-butylpyridine is often used to neutralize it semanticscholar.org. Derivatives of hindered piperidines, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), are also used in trapping short-lived radical intermediates for subsequent analysis nih.gov.

Gas-Phase Basicity and Solvation Effects on Proton Affinity

The basicity of a compound can be significantly influenced by the medium in which it is measured. In the gas phase, basicity is an intrinsic property of the molecule, reflecting its proton affinity without the influence of solvent interactions. For alkylamines, gas-phase basicity generally increases with the number and size of alkyl substituents due to their electron-donating and stabilizing polarizability effects.

The interplay between intrinsic gas-phase basicity and solvation effects is complex. For alkylamines, the regular increase in basicity from primary to secondary to tertiary amines observed in the gas phase is often disrupted in aqueous solution due to these solvation effects researchgate.net. The study of gas-phase basicities provides a fundamental understanding of molecular properties, which is then modulated by the specific solvent environment pharmacyfreak.comnist.gov.

Reactivity Profiles and Reaction Mechanisms Involving 2,6 Di Tert Butylpiperidine

Catalytic and Stoichiometric Roles in Organic Transformations

The unique structure of 2,6-Di-tert-butylpiperidine, characterized by two bulky tert-butyl groups flanking the nitrogen atom, renders it a highly hindered yet effective non-nucleophilic base. This steric congestion is pivotal to its function, allowing it to participate in reactions primarily as a proton acceptor while minimizing side reactions that would typically occur with less hindered amines.

As a non-nucleophilic base, this compound is adept at promoting a variety of base-catalyzed reactions. Its steric bulk prevents the nitrogen atom from acting as a nucleophile, meaning it can deprotonate acidic substrates without adding to them or interfering with electrophilic centers elsewhere in the molecule. For instance, in elimination reactions, it can effectively remove a proton to facilitate the formation of a double bond without competing in substitution reactions. Its application is particularly valuable in scenarios where sensitive functional groups must be preserved. The base is also utilized to neutralize strong acids generated during a reaction, thereby preventing acid-catalyzed degradation of products or starting materials.

The steric hindrance of this compound is a powerful tool for controlling regioselectivity in deprotonation reactions, particularly in the formation of enolates from unsymmetrical ketones. udel.edu The choice of base and reaction conditions can direct the deprotonation to occur at either the more substituted (thermodynamic) or less substituted (kinetic) α-carbon. scribd.commasterorganicchemistry.com

Due to its large size, this compound, much like lithium diisopropylamide (LDA), preferentially abstracts the most sterically accessible proton. udel.eduuwindsor.ca This leads to the formation of the kinetic enolate, which is formed faster but is typically less stable. udel.edu This regioselective deprotonation is critical for subsequent alkylation or aldol reactions where precise control over the point of new bond formation is essential. In contrast, smaller, less hindered bases at higher temperatures might allow for equilibrium to be established, favoring the more stable, more substituted thermodynamic enolate. udel.edumasterorganicchemistry.com

Interactive Table:

| Feature | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Base | Strong, sterically hindered (e.g., this compound, LDA) udel.edumasterorganicchemistry.com | Weaker, less hindered (e.g., alkoxides, amines) udel.edu |

| Temperature | Low (e.g., -78 °C) rsc.org | Higher (e.g., room temperature or above) udel.edu |

| Reaction Time | Short | Long (allows for equilibration) |

| Proton Removed | Less sterically hindered α-proton udel.edu | More sterically hindered α-proton udel.edu |

| Product | Less substituted, less stable enolate scribd.com | More substituted, more stable enolate scribd.commasterorganicchemistry.com |

| Rate | Faster formation udel.edu | Slower formation |

Participation in Metal-Mediated and Organocatalytic Systems

Beyond its role as a simple base, this compound and its derivatives are employed as ligands in metal-based and organocatalytic systems. The steric and electronic properties imparted by the hindered piperidine (B6355638) scaffold are instrumental in modulating the activity and selectivity of catalysts.

When designing ligands for metal catalysts, incorporating a hindered nitrogen base like this compound requires careful consideration. The steric bulk directly influences the coordination geometry of the metal center, creating a specific environment that can dictate substrate approach and product formation. nih.gov The large cone angle of such a ligand can limit the number of other ligands that can bind to the metal, potentially creating coordinatively unsaturated and more reactive catalytic species.

However, the high electropositivity of some early transition metals can activate C-H bonds within the ligand itself, leading to undesirable ligand degradation through processes like γ-deprotonation and ring-opening. illinois.edu Therefore, ligand design must balance the need for steric bulk with the electronic stability of the metal-ligand bond to prevent catalyst deactivation. For later transition metals, these hindered amine ligands can be highly effective, as seen in palladium-catalyzed cross-coupling reactions where bulky phosphine ligands containing hindered amine moieties have been developed. nih.govacs.org

The steric profile of a ligand is a key determinant of catalyst performance and selectivity. mdpi.com In metal-mediated catalysis, the bulky tert-butyl groups of a this compound-based ligand create a defined pocket around the active site. This steric environment can force substrates to adopt a specific orientation upon binding to the metal, leading to high levels of selectivity (e.g., enantioselectivity or regioselectivity). nih.gov

For example, in olefin metathesis, the Z-selectivity of ruthenium catalysts can be enhanced by using sterically demanding N-heterocyclic carbene (NHC) ligands. mdpi.com The bulky substituents on the ligand create steric repulsion that disfavors the transition state leading to the E-isomer. Similarly, in anionic polymerization, bulky Lewis base ligands can sterically hinder 1,4-insertion, thereby favoring 1,2-addition and increasing 1,2-selectivity. nih.gov The performance of a catalyst can be dramatically altered by subtle changes to the ligand's steric properties, highlighting the importance of this parameter in catalyst design. nih.govacs.org

Interactive Table:

| Catalytic System | Role of Steric Hindrance | Effect on Performance and Selectivity |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Bulky phosphine ligands accelerate key steps in the catalytic cycle. nih.govacs.org | Increased reaction rates and efficiency for coupling hindered substrates. nih.govacs.org |

| Olefin Metathesis (Ru-based) | Sterically demanding ligands create a biased environment around the metal center. mdpi.com | High Z-selectivity by destabilizing the transition state for E-isomer formation. mdpi.com |

| Anionic Polymerization | Bulky Lewis base ligands interfere with one pathway of monomer insertion. nih.gov | Enhanced 1,2-selectivity by sterically blocking the pathway for 1,4-addition. nih.gov |

| Reductive Amination | Hindered amine products can be challenging to synthesize with standard catalysts. mdpi.com | Specialized catalysts are needed to overcome the steric barrier for the formation of bulky amines. mdpi.com |

Reaction Pathway Analysis and Mechanistic Investigations

Understanding the precise mechanism by which this compound influences a reaction is crucial for optimizing existing methods and developing new transformations. A combination of kinetic experiments, computational modeling, and spectroscopic analysis is often employed to elucidate these pathways.

Reaction Progress Kinetic Analysis (RPKA) is a powerful tool for investigating reaction mechanisms. nih.gov By monitoring the reaction rate under various concentrations of reactants, catalysts, and the base, one can determine the reaction order for each component and identify the rate-determining step. For instance, such analysis has been used to determine whether oxidative addition or reductive elimination is the rate-limiting step in palladium-catalyzed cross-coupling reactions involving hindered amine substrates. nih.govacs.org

Kinetic Studies of Reactions Influenced by this compound

Computational Modeling of Reaction Mechanisms

Similarly, detailed computational studies, such as those employing Density Functional Theory (DFT), that specifically model the transition states and reaction pathways involving this compound are not widely published. Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and understanding the electronic and steric effects that govern reactivity. While general computational studies on proton transfer and nucleophilic substitution reactions exist, models specifically focusing on the role of this compound as a reactant or catalyst are not present in the available literature.

Solvent Effects on Reactivity and Reaction Dynamics

The influence of the solvent on the reactivity of this compound has not been the subject of detailed published investigations. The choice of solvent can significantly impact the rate and outcome of a reaction by stabilizing or destabilizing reactants, transition states, and products. For reactions involving charged species, such as proton transfer, the polarity and proticity of the solvent are critical factors. For instance, studies on the reaction of piperidine with 2,4-dinitrochlorobenzene have explored the role of aprotic solvents, but this does not provide specific insight into the behavior of the sterically encumbered 2,6-di-tert-butyl derivative. Without experimental or computational data, a discussion of how different solvents modulate the reactivity and reaction dynamics of this compound would be purely speculative.

Advanced Applications and Functional Derivatives in Synthetic Organic Chemistry

Utilization in Protecting Group Chemistry

In the multi-step synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a critical strategy. Non-nucleophilic bases are essential in these processes to prevent unwanted side reactions. Due to its significant steric hindrance, 2,6-Di-tert-butylpiperidine and its structural analogs, such as 2,6-Di-tert-butylpyridine (B51100), serve as highly effective proton scavengers in reactions where nucleophilic attack by the base would be detrimental. wikipedia.org

One of the primary applications is in the formation of silyl (B83357) ether protecting groups for alcohols. The introduction of silyl groups, such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) group, often involves the use of a silyl halide or triflate. A base is required to neutralize the acidic byproduct (e.g., HCl or triflic acid). While simpler amine bases like triethylamine (B128534) or pyridine (B92270) can be used, they can sometimes lead to side reactions or act as catalysts for undesired transformations. The use of a highly hindered, non-nucleophilic base minimizes these risks. The base can efficiently accept a proton, driving the reaction forward, but its steric bulk prevents it from attacking the silicon center or other electrophilic sites in the substrate.

Table 1: Comparison of Bases Used in Silyl Ether Formation

| Base | Class | pKa of Conjugate Acid | Key Feature |

| Triethylamine | Tertiary Amine | ~10.7 | Common, inexpensive base |

| Pyridine | Aromatic Amine | ~5.2 | Moderately basic, can act as a catalyst |

| Imidazole | Aromatic Amine | ~7.0 | Often used as a catalyst and base |

| 2,6-Lutidine | Hindered Pyridine | ~6.7 | Sterically hindered, non-nucleophilic |

| 2,6-Di-tert-butylpyridine | Highly Hindered Pyridine | ~3.58 | Very sterically hindered, weakly basic wikipedia.org |

| This compound | Hindered Secondary Amine | ~11.2 | Strongly basic and highly non-nucleophilic |

Data compiled from various sources on base properties.

The selection of the appropriate base is crucial for achieving high yields and chemoselectivity. For sensitive substrates with multiple functional groups, a base like this compound provides a significant advantage by ensuring that only the desired proton abstraction occurs without engaging in competing nucleophilic pathways.

Role in the Synthesis of Complex Molecular Architectures

The construction of intricate molecular frameworks, particularly those found in natural products and pharmaceuticals, requires precise control over reactivity and stereochemistry. The unique properties of the this compound scaffold are exploited in several strategies to achieve these goals.

The piperidine (B6355638) ring is a common structural motif in a vast number of biologically active alkaloids. nih.gov The precise spatial arrangement of substituents on this ring is often critical for its pharmacological activity. Consequently, significant research has focused on the stereoselective synthesis of substituted piperidines. While many methods focus on creating the chiral piperidine itself, the principles can be extended to using chiral piperidine derivatives as controllers of stereochemistry in other reactions.

By rendering the this compound scaffold chiral, either by using chiral starting materials or through resolution, it can be incorporated into ligands for asymmetric catalysis. For a long time, C2-symmetric ligands were predominant in this field. nih.gov However, there is growing interest in non-symmetrical ligands where two sterically and electronically different coordinating units can provide more effective enantiocontrol. nih.gov A chiral 2,6-disubstituted piperidine derivative can serve as a bulky, stereochemically defined component of such a ligand, influencing the coordination of a metal catalyst and thereby directing the stereochemical outcome of a reaction, such as hydrogenation or C-C bond formation.

Macrocyclization, the formation of large rings, is a key step in the synthesis of many important natural products, including macrolides and cyclic peptides. A major challenge in these reactions is overcoming the entropic barrier to bring the two ends of a linear precursor together while preventing intermolecular reactions that lead to dimers or polymers. baranlab.org The "high dilution" principle, where the reaction is run at very low concentrations, is a classic approach to favor intramolecular cyclization.

An alternative or complementary strategy involves the choice of reagents. A strong, non-nucleophilic base can be critical for initiating the ring-closing reaction, for instance, by deprotonating an alcohol or amine to make it a more potent nucleophile for attacking an electrophilic terminus (e.g., an activated carboxylic acid). Here, a base like this compound offers a distinct advantage. It is strong enough to effect the necessary deprotonation, but its steric bulk prevents it from promoting intermolecular side reactions. By remaining an unreactive "spectator" after proton abstraction, it helps ensure that the reactive ends of the same molecule find each other, thus facilitating the desired macrocyclization over competing oligomerization pathways. baranlab.orgnih.gov

Development of Polymer-Supported this compound Systems

A significant advancement in synthetic chemistry has been the development of polymer-supported reagents and scavengers. These materials combine the reactivity of a solution-phase reagent with the handling advantages of a solid-phase system. By immobilizing a reagent onto an insoluble polymer support, such as polystyrene, the purification process is greatly simplified: at the end of the reaction, the reagent and any bound byproducts can be removed by simple filtration.

This concept has been applied to hindered, non-nucleophilic bases. For example, polymer-supported guanidine (B92328) bases, which are very strong and non-nucleophilic, are commercially available. A polymer-supported version of this compound would function as a "scavenger base." In this role, it is added to a reaction mixture to neutralize acidic byproducts. After the reaction is complete, the resin is filtered off, leaving a clean solution of the desired product, free from the base and its corresponding salt. This methodology is particularly powerful in combinatorial chemistry and high-throughput synthesis, where rapid purification of many compounds is necessary.

Table 2: Advantages of Polymer-Supported Bases

| Feature | Description |

| Simplified Workup | Excess reagent and byproducts are removed by simple filtration, avoiding aqueous extraction. |

| No Contamination | The product is not contaminated with the base or its salt. |

| Recyclability | In some cases, the polymer resin can be regenerated and reused. |

| Automation | Suitable for use in automated and flow-chemistry systems. |

Design of Novel Reagents and Catalysts Incorporating the this compound Scaffold

The rigid, sterically defined structure of the this compound scaffold makes it an attractive building block for the design of new reagents and catalysts. A prominent example of this concept is in the field of Frustrated Lewis Pairs (FLPs) .

An FLP is a combination of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct by neutralizing each other. utexas.edu This unquenched reactivity allows the pair to cooperatively activate small molecules that are typically inert, such as dihydrogen (H₂), carbon dioxide (CO₂), and olefins. utexas.edunih.gov

Sterically hindered amines and pyridines, such as 2,6-lutidine (a structural analog of this compound), are commonly used as the Lewis base component in FLPs. nih.gov When combined with a bulky Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the resulting FLP can, for example, heterolytically cleave H₂ to form a phosphonium-borate salt. This activated hydrogen can then be used for metal-free hydrogenations. The this compound framework is an ideal candidate for the base component in FLP chemistry, offering a combination of high basicity and extreme steric hindrance to drive these novel transformations. Furthermore, the piperidine scaffold has been used to create complex molecular structures, such as the imino-phenol derivative shown below, which can act as ligands for metal centers or as standalone functional molecules. sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways for 2,6-Di-tert-butylpiperidine and Its Derivatives

While methods exist for the synthesis of hindered pyridines and piperidines, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. wikipedia.org Current preparations often rely on organolithium reagents, which can present challenges in terms of safety, scalability, and functional group tolerance. wikipedia.org

Future research should target the development of novel catalytic methods. For instance, exploring transition-metal-catalyzed C-H functionalization of simpler piperidine (B6355638) precursors or the hydrogenation of corresponding pyridine (B92270) derivatives could offer more direct and atom-economical pathways. The development of modular synthetic routes, which allow for the facile introduction of diverse functional groups onto the piperidine ring or the tert-butyl substituents, would be highly valuable. rsc.org Such pathways could unlock access to a library of novel derivatives with tailored properties for applications in catalysis, materials science, and medicinal chemistry. beilstein-journals.orgmdpi.com The synthesis of derivatives with specific stereochemistry, such as cis- and trans-2,6-di-tert-butylpiperidine, also represents an important area for further investigation to understand how isomerism affects their chemical behavior. acs.org

Advanced Computational Studies on Reactivity and Conformational Dynamics

Computational chemistry offers powerful tools to deepen our understanding of the structure-property relationships of this compound. While basic computed properties are available, advanced computational studies could provide unprecedented insight into its behavior. nih.govnih.gov

Future theoretical work could focus on:

Conformational Analysis: Detailed mapping of the potential energy surface to understand the dynamics of ring-flipping, nitrogen inversion, and rotation of the bulky tert-butyl groups. researchgate.net This would clarify the predominant conformations in various environments and their influence on reactivity.

Reactivity Modeling: Using high-level density functional theory (DFT) or ab initio methods to model transition states for protonation and other reactions. This can elucidate the origins of its high basicity yet low nucleophilicity and predict its behavior with a wider range of electrophiles.

Solvent Effects: Investigating the explicit and implicit effects of different solvent environments on the compound's conformational preferences and reactivity, which is crucial for optimizing reaction conditions.

| Computed Property | Value | Source |

| Molecular Formula | C₁₃H₂₇N | PubChem nih.gov |

| Molar Mass | 197.36 g/mol | PubChem nih.gov |

| XLogP3-AA | 4.2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Proton Affinity (PAff) | 988.3 kJ/mol | Cheméo chemeo.com |

| Gas Basicity (BasG) | 957.5 kJ/mol | Cheméo chemeo.com |

This interactive table summarizes key computed properties for this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow reactors and automated synthesis platforms is a largely unexplored but potentially transformative research avenue. Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety, and improved scalability.

Future studies could explore the immobilization of this compound or its derivatives onto solid supports or polymers for use as a recyclable, heterogeneous base in flow systems. This would simplify product purification and make processes more sustainable. Automated platforms could be used to rapidly screen the activity of new derivatives in a variety of synthetic transformations, accelerating the discovery of novel applications and optimizing reaction conditions in a high-throughput manner.

Discovery of Novel Applications in Contemporary Organic Synthesis Challenges

The primary utility of this compound is as a sterically hindered base. wikipedia.org However, its unique properties suggest it could be applied to solve a range of modern synthetic challenges where precise control of reactivity is paramount.

| Potential Application Area | Synthetic Challenge Addressed | Rationale |

| C-H Activation/Functionalization | Suppression of catalyst deactivation or undesired side reactions caused by nucleophilic bases. | The non-nucleophilic nature prevents coordination to the metal center, allowing the catalyst to function optimally. researchgate.net |

| Glycosylation Chemistry | Promoting difficult glycosidic bond formations while minimizing side reactions of sensitive functional groups. | Its strong basicity can activate hydroxyl groups without the nucleophilic character that could interfere with sensitive glycosyl donors. researchgate.net |

| Frustrated Lewis Pair (FLP) Chemistry | Acting as the sterically encumbered base in FLPs for the activation of small molecules like H₂, CO₂, and olefins. | The steric hindrance prevents the formation of a classical Lewis adduct, enabling FLP reactivity. |

| Polymer Chemistry | Serving as a non-nucleophilic catalyst or additive in polymerization reactions where acidic impurities must be scavenged without initiating side reactions. | Can neutralize acid without interfering with the polymerization mechanism, improving polymer quality and performance. |

This interactive table highlights potential new applications for this compound in modern organic synthesis.

Synergistic Studies Combining Experimental and Theoretical Approaches

The most profound advances in understanding and applying this compound will likely emerge from research that synergistically combines experimental and theoretical methods. A feedback loop where computational predictions guide experimental design, and experimental results validate and refine theoretical models, will be crucial.

For example, computational modeling could predict the binding affinity and conformational changes of this compound derivatives when interacting with different Lewis acids or electrophiles. mobt3ath.comauburn.edu These predictions could then be tested experimentally through spectroscopic methods (e.g., NMR titration) and kinetic studies. nih.gov Similarly, unexpected experimental outcomes could prompt new theoretical investigations to uncover novel reaction mechanisms or conformational effects. This integrated approach will accelerate the rational design of new derivatives and catalysts and the discovery of their applications in challenging chemical transformations.

Q & A

Q. What are the key considerations for synthesizing 2,6-Di-tert-butylpiperidine with high purity?

The synthesis of this compound requires careful control of steric hindrance and reaction conditions. A common approach involves alkylation of piperidine using tert-butyl halides under anhydrous conditions. Methodological priorities include:

- Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .

- Selection of non-polar solvents (e.g., hexane) to minimize side reactions .

- Post-synthesis purification via fractional distillation or column chromatography to remove unreacted tert-butyl groups and byproducts .

- Characterization by (δ 1.05 ppm for tert-butyl protons) and mass spectrometry (MW 211.4 g/mol) to confirm purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols are critical due to its irritant properties:

- Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .

- Disposal : Neutralize with dilute acetic acid before incineration to avoid environmental release .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : identifies tert-butyl protons (singlet at δ 1.05 ppm) and piperidine ring protons (δ 2.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 211.4 (M+H) .

- IR Spectroscopy : Absence of N-H stretches (~3300 cm) confirms complete alkylation .

Advanced Research Questions

Q. How does this compound act as a hindered base in glycosylation reactions, and what parameters optimize its efficacy?

In glycosylation, the compound’s steric bulk prevents nucleophilic interference, enhancing stereoselectivity. Key parameters include:

- Concentration : 1.5–2.0 equivalents relative to the glycosyl donor to ensure complete activation without side reactions .

- Solvent Choice : Dichloromethane or toluene improves solubility and reaction homogeneity .

- Temperature : Reactions typically proceed at –40°C to 0°C to stabilize intermediates .

Comparative studies show it outperforms 2,4,6-tri-tert-butylpyrimidine (TTBP) in low-polarity solvents due to reduced electron-withdrawing effects .

Q. How can researchers resolve contradictions in reaction yields when using this compound across different experimental setups?

Discrepancies often arise from:

- Impurity Profiles : Batch-to-batch variations in tert-butyl halide precursors can affect reactivity. Use HPLC (≥98% purity) to verify starting materials .

- Moisture Sensitivity : Trace water deactivates the base. Employ molecular sieves or rigorous drying of solvents .

- Data Triangulation : Cross-validate results using alternative bases (e.g., 2,6-lutidine) and replicate experiments under controlled humidity .

Q. What mechanistic insights explain the role of this compound in suppressing protonolysis during organometallic reactions?

The compound’s steric hindrance prevents coordination of acidic protons to metal centers, stabilizing reactive intermediates. For example:

- In palladium-catalyzed cross-couplings, it blocks β-hydride elimination by occupying axial coordination sites .

- Kinetic studies using -labeling show delayed proton transfer in its presence, confirming its role as a proton scavenger .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Alkylation (Piperidine + t-BuBr) | 75 | 95 | Scalability | Requires anhydrous conditions | |

| Reductive Amination | 60 | 90 | Mild conditions | Low steric control |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.